molecular formula C27H28N2O7 B11932545 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-(2-methoxyethyl) ester O5-(3-phenylprop-2-enyl) ester

2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-(2-methoxyethyl) ester O5-(3-phenylprop-2-enyl) ester

Cat. No.: B11932545
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-UHFFFAOYSA-N
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Description

Cilnidipine is a dihydropyridine calcium channel blocker that acts on both L-type and N-type calcium channels. It is primarily used to treat hypertension by relaxing blood vessels, which reduces blood pressure. Cilnidipine is unique among calcium channel blockers due to its dual action on both types of calcium channels, making it effective in managing blood pressure without causing reflex tachycardia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cilnidipine is synthesized through a multi-step process involving the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine with cinnamyl alcohol. The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, cilnidipine is prepared by dissolving or dispersing the compound in a dispersing medium. If the product is in liquid form, it is directly filled into capsules. If in solid form, the product is smashed, mixed with functional auxiliary materials, and prepared into granules. These granules are then packaged, filled into capsules, or tableted .

Chemical Reactions Analysis

Types of Reactions

Cilnidipine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Cilnidipine has a wide range of scientific research applications:

Mechanism of Action

Cilnidipine exerts its effects by blocking L-type calcium channels in blood vessels, which suppresses the contraction of blood vessels and reduces blood pressure. Additionally, it blocks N-type calcium channels at the end of sympathetic nerves, inhibiting the release of norepinephrine and reducing stress-induced increases in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cilnidipine’s dual action on both L-type and N-type calcium channels sets it apart from other calcium channel blockers, which typically only target L-type channels. This dual action allows cilnidipine to effectively manage blood pressure without causing reflex tachycardia, a common side effect of other calcium channel blockers .

Properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-(3-phenylprop-2-enyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132203-70-4
Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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